![molecular formula C11H16FNO B13257704 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol](/img/structure/B13257704.png)
4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C11H16FNO It is a phenolic compound with a fluorine atom and an isopropylamino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, or metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol: can be compared with other phenolic compounds with similar structures, such as:
Uniqueness
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity.
Isopropylamino Group: This functional group contributes to the compound’s unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)13-8(3)10-6-9(12)4-5-11(10)14/h4-8,13-14H,1-3H3 |
InChI Key |
IOQIXYQPRZXHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13257639.png)
![4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13257647.png)

![3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13257651.png)

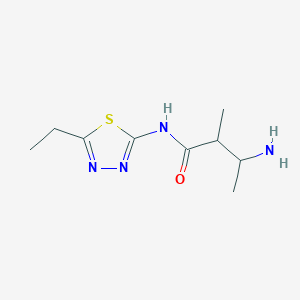
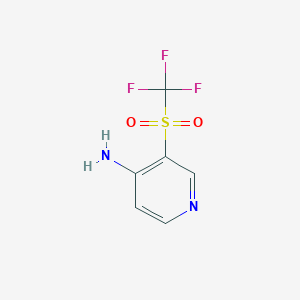
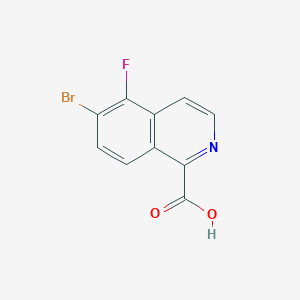
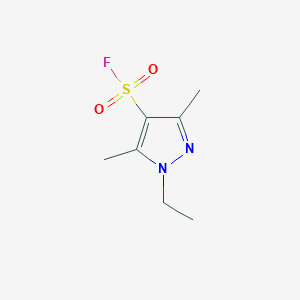
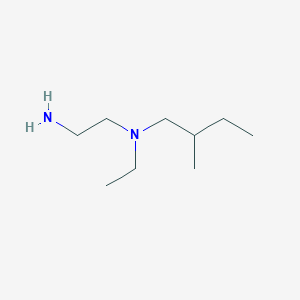
![2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13257679.png)
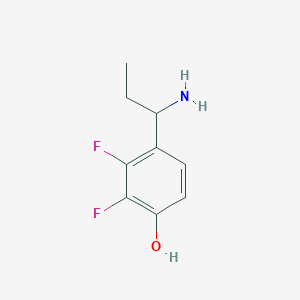
![Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13257694.png)
![1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B13257698.png)
